13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one is a complex organic compound with a unique structure that includes a fluorine atom, a piperidine ring, and a thia-triazatetracyclo ring system
Preparation Methods
The synthesis of 13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one typically involves multi-step reactions. These reactions often start with the preparation of key intermediates, such as piperidine derivatives and fluorinated compounds. The synthetic routes may include:
Formation of Piperidine Derivatives: This step involves the synthesis of 4-methylpiperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Fluorination: Introduction of the fluorine atom can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The formation of the thia-triazatetracyclo ring system can be achieved through cyclization reactions involving sulfur-containing reagents and appropriate catalysts.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one has several scientific research applications:
Chemistry: This compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is studied for its potential use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one include:
- 14,15-dimethyl-11-(trifluoromethyl)-13,15,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaene
- 17-[(4-fluorophenyl)methyl]-14-methyl-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical and biological properties The uniqueness of 13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[87003,8
Properties
Molecular Formula |
C21H23FN4O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one |
InChI |
InChI=1S/C21H23FN4O2S/c1-13-5-8-24(9-6-13)17(27)12-26-16-4-3-14(22)11-15(16)18-19(26)20(28)25-7-2-10-29-21(25)23-18/h3-4,11,13H,2,5-10,12H2,1H3 |
InChI Key |
YISVHJQRWSRYBI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N5CCCSC5=N4 |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N5CCCSC5=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.